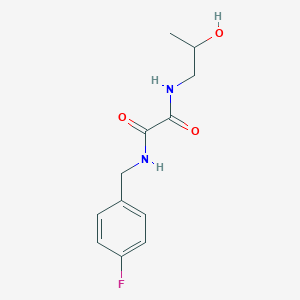

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a chemical compound with the molecular formula C12H15FN2O3 . It has gained significant interest in the scientific community due to its potential implications in various fields of research and industry.

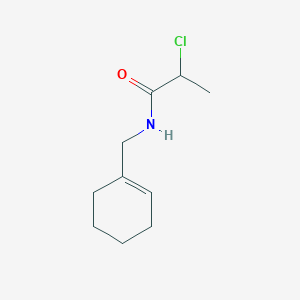

Molecular Structure Analysis

The molecular structure of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide consists of a fluorobenzyl group attached to one nitrogen atom of an oxalamide group, and a 2-hydroxypropyl group attached to the other nitrogen atom of the oxalamide group .Applications De Recherche Scientifique

Metabolic Studies in Drug Development

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide, and similar compounds, have been utilized in metabolic studies related to drug development. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy employed this compound in a drug discovery program. This technique supported the selection of candidates for further development in the context of HIV integrase inhibitors (Monteagudo et al., 2007).

Neuroprotective Drug Potential

Research involving similar fluorobenzyl-structured compounds has indicated potential in neuroprotective drugs. For example, YM-244769, a Na+/Ca2+ exchange inhibitor structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide, demonstrated protective effects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential for such compounds in neuroprotection (Iwamoto & Kita, 2006).

Chemical Synthesis and Molecular Rearrangement

The compound has also been studied in the context of chemical synthesis and molecular rearrangement. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar to N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide, has been developed. This method proves useful in synthesizing both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in chemical synthesis (Mamedov et al., 2016).

Coordination Chemistry

In coordination chemistry, the compound has been used in synthesizing complexes. For example, reacting VO(acac)2 with dibenzylphosphinic acid in the presence of N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide leads to the formation of complex structures, which were characterized by spectroscopic methods and X-ray diffraction measurements. This illustrates the compound's relevance in the study of coordination compounds (Maass et al., 2016).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-2-4-10(13)5-3-9/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCCJPQKTLGIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)

![7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2401558.png)

amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)